

Application Note: ^1H NMR Spectroscopic Analysis of 3,4-Dihydroxybutanoic Acid

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Compound of Interest

Compound Name: 3,4-Dihydroxybutanoic acid

Cat. No.: B075598

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Introduction

3,4-Dihydroxybutanoic acid is a carboxylic acid that plays a role in human metabolism. Its structure and purity are critical for its use in research and development, particularly in the synthesis of derivatives and as a chiral building block. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of the ^1H NMR spectrum of **3,4-dihydroxybutanoic acid**, including expected chemical shifts and coupling constants.

Data Presentation

The ^1H NMR spectrum of **3,4-dihydroxybutanoic acid** exhibits distinct signals corresponding to the protons at different positions in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H-2a	2.29	Doublet of Doublets (dd)	15.0, 8.6
H-2b	2.38	Doublet of Doublets (dd)	15.0, 4.8
H-3	~3.8 - 4.0 (Estimated)	Multiplet (m)	-
H-4a	3.42	Doublet of Doublets (dd)	15.8, 8.6
H-4b	3.52	Doublet of Doublets (dd)	15.8, 4.1

Note: The chemical shift for the proton at the C-3 position is estimated based on typical values for similar chemical environments and the coupling patterns observed for the adjacent protons.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **3,4-dihydroxybutanoic acid** for 1H NMR analysis is as follows:

- Sample Weighing: Accurately weigh 5-10 mg of **3,4-dihydroxybutanoic acid**.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D_2O) or methanol-d₄ (CD_3OD). D_2O is often preferred for hydroxyl-containing compounds to observe the exchange of labile protons.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1H NMR Data Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz):

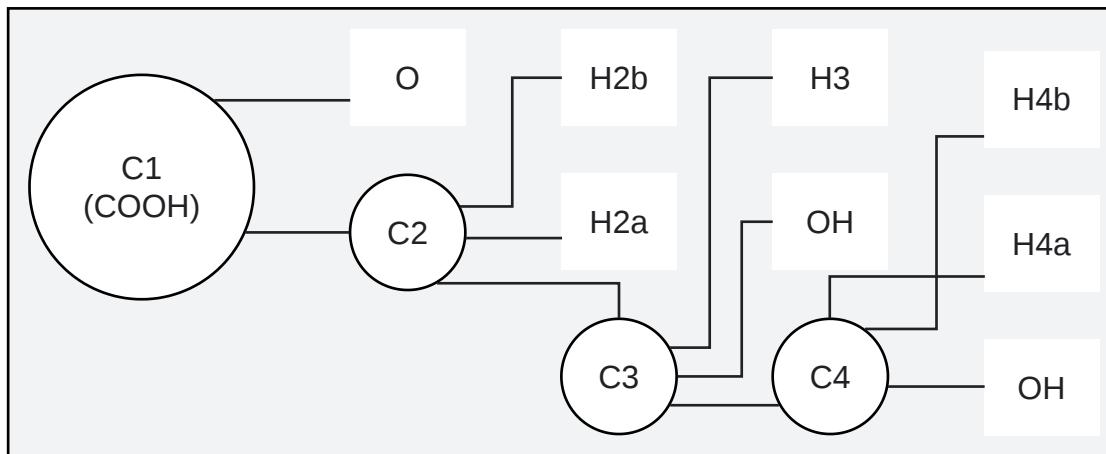
- Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.
- Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
- Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples)
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).
- Data Processing:

- Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the chemical shift of the residual solvent peak or the internal standard.
- Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

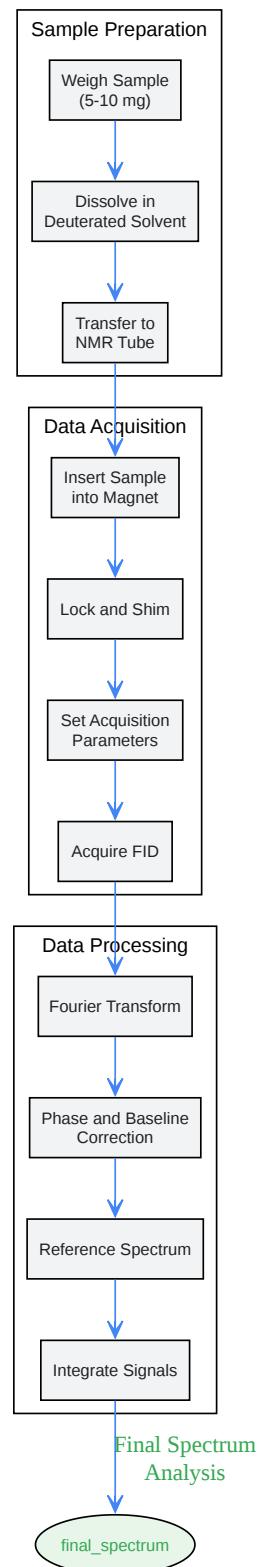
Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the ^1H NMR analysis of **3,4-dihydroxybutanoic acid**.

Molecular Structure of 3,4-Dihydroxybutanoic Acid



1H NMR Experimental Workflow

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